molecular formula C16H17N3O5 B4781647 N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(4-methoxy-2-methylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4781647
M. Wt: 331.32 g/mol
InChI Key: NNXUCXALYFNFKA-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of appropriate aniline derivatives with phosgene or its safer alternatives like triphosgene. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to ensure better control over reaction conditions and to handle hazardous reagents safely. The use of automated systems can also improve yield and purity by precisely controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can be used in various fields of scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea would depend on its specific application. For instance, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways. The methoxy and nitro groups could play a role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-N’-(2-methoxyphenyl)urea
  • N-(4-methylphenyl)-N’-(2-nitrophenyl)urea
  • N-(4-methoxy-2-methylphenyl)-N’-(4-nitrophenyl)urea

Uniqueness

N-(4-methoxy-2-methylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is unique due to the specific positioning of the methoxy and nitro groups on the phenyl rings

Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-10-8-12(23-2)5-7-13(10)17-16(20)18-14-6-4-11(19(21)22)9-15(14)24-3/h4-9H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXUCXALYFNFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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